(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile is an organic compound with a complex structure that includes a bromine atom, a methoxymethoxy group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the methoxymethoxy group and the nitrile group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict control over reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-5-chloro-4-(methoxymethoxy)pentanenitrile: Similar structure but with a chlorine atom instead of bromine.
(4S)-5-fluoro-4-(methoxymethoxy)pentanenitrile: Contains a fluorine atom instead of bromine.
(4S)-5-iodo-4-(methoxymethoxy)pentanenitrile: Features an iodine atom in place of bromine.
Uniqueness
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The methoxymethoxy group also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
209806-89-3 |
---|---|
Molekularformel |
C7H12BrNO2 |
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile |
InChI |
InChI=1S/C7H12BrNO2/c1-10-6-11-7(5-8)3-2-4-9/h7H,2-3,5-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
WTJDLSWMGLMXFB-ZETCQYMHSA-N |
Isomerische SMILES |
COCO[C@@H](CCC#N)CBr |
Kanonische SMILES |
COCOC(CCC#N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.